molecular formula C15H17N3O5S2 B2713406 Methyl 4-((4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 2320684-49-7

Methyl 4-((4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No.: B2713406
CAS No.: 2320684-49-7
M. Wt: 383.44
InChI Key: AXNHUJWBYWCIPW-UHFFFAOYSA-N
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Description

Methyl 4-((4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate is a useful research compound. Its molecular formula is C15H17N3O5S2 and its molecular weight is 383.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of various heterocycles based on sulfonamide derivatives, including those similar to Methyl 4-((4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, demonstrated antimicrobial activities. The research involved the condensation of sulfonamide with aromatic aldehydes, semicarbazide, and thiosemicarbazide, leading to the formation of various compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Inhibition of Carbonic Anhydrase Isozymes

Another significant application is in the inhibition of human carbonic anhydrase isozymes, which are critical for various physiological functions. Compounds with a structure similar to this compound have shown low nanomolar activity against specific isozymes, indicating their potential in developing therapeutics for conditions like glaucoma and cancer (Alafeefy, Abdel‐Aziz, Vullo, et al., 2015).

Synthesis of 1,2,3-Thiadiazoles

Research into the synthesis of 1,2,3-thiadiazoles, which share a core structural component with this compound, has provided insights into potential applications in materials science and pharmaceuticals. These compounds exhibit interesting properties that can be leveraged in various domains, including as intermediates in organic synthesis (Peet & Sunder, 1975).

Synthesis and Biological Evaluation

A study on the synthesis of oxadiazole derivatives that are structurally related to this compound has explored their biological activities, particularly as enzyme inhibitors. These findings highlight the compound's potential in the development of new drugs with specific biological targets (Khalid, Aziz‐ur‐Rehman, Abbasi, et al., 2016).

Properties

IUPAC Name

methyl 4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-22-14(19)11-2-4-13(5-3-11)25(20,21)18-8-6-12(7-9-18)23-15-17-16-10-24-15/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNHUJWBYWCIPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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